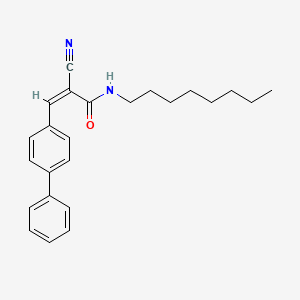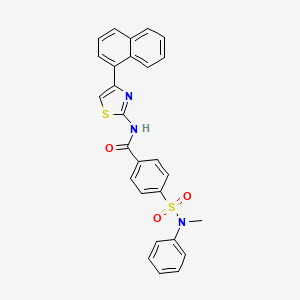![molecular formula C21H24N2O2 B2706016 3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2108717-40-2](/img/structure/B2706016.png)
3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic compound. It features a bicyclic structure linked to phenyl and pyridinyl groups. This molecular configuration is significant in pharmacological and chemical studies due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. Key steps may include the construction of the azabicyclo[3.2.1]octane core, followed by the attachment of the phenyl and pyridinyl groups. Reagents such as protecting groups, oxidants, and catalysts are essential. Typical reaction conditions might include:
Temperature: 0-150°C
Solvents: Dichloromethane, ethanol
Catalysts: Palladium on carbon (Pd/C), acidic or basic conditions.
Industrial Production Methods
Industrial methods would need scaling up the reaction while ensuring safety and efficiency. Techniques like flow chemistry and use of continuous reactors can be implemented to manage large-scale synthesis, minimizing batch-to-batch variations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups.
Reduction: Reduction reactions can be employed to modify the pyridinyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern reagent.
Reducing Agents: Lithium aluminium hydride (LiAlH4), hydrogenation with Pd/C.
Substituents: Halogenating agents, organometallic reagents like Grignard reagents.
Major Products Formed
Depending on the reaction conditions, products can include derivatives with altered functional groups or modified ring structures, potentially leading to new biologically active molecules.
Aplicaciones Científicas De Investigación
3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has diverse applications:
Chemistry: Used in synthetic organic chemistry for studying reaction mechanisms.
Biology: Potential bioactive compound for studying receptor-ligand interactions.
Medicine: Could be explored for therapeutic potential in treating diseases.
Industry: May serve as a precursor or intermediate in producing other valuable compounds.
Mecanismo De Acción
The compound's effects could be due to:
Binding to Receptors: It may interact with specific proteins or enzymes.
Molecular Pathways: It might influence cellular pathways, modulating biological activities. Understanding these interactions requires detailed biochemical studies and molecular docking simulations.
Comparación Con Compuestos Similares
Compared to other similar bicyclic and phenylpyridinyl compounds:
Structural Uniqueness: The specific configuration of the azabicyclo[3.2.1]octane and linkage to both phenyl and pyridinyl groups.
Functional Properties: Differences in biological activity or chemical reactivity.
Similar Compounds: N-phenylpiperidine derivatives, phenylpyridine carboxylates.
The compound's uniqueness lies in its combined bicyclic and aromatic features, offering distinct pathways for interactions in various fields of study.
Propiedades
IUPAC Name |
3-phenyl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(11-8-16-5-2-1-3-6-16)23-17-9-10-18(23)14-20(13-17)25-19-7-4-12-22-15-19/h1-7,12,15,17-18,20H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVAGQOXOSBEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)
![7-methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2705940.png)


![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile](/img/structure/B2705944.png)
![N-[(oxolan-2-yl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2705945.png)
![2,4-dichloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2705947.png)
![1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2705948.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2705952.png)



